molecular formula C15H15NO6 B11975131 2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester CAS No. 61909-90-8

2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester

Cat. No.: B11975131
CAS No.: 61909-90-8
M. Wt: 305.28 g/mol
InChI Key: KYMUWNNRQJYFNG-UHFFFAOYSA-N
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Description

2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester: is a chemical compound with the molecular formula C15H15NO6 and a molecular weight of 305.29 g/mol . This compound is known for its unique structure, which includes a quinolizine core with three carboxylic acid ester groups. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester typically involves the esterification of quinolizine derivatives. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding methyl esters .

Industrial Production Methods

The process would likely be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine-1,2,3-tricarboxylic acid derivatives, while reduction could produce quinolizine-1,2,3-tricarboxylic acid trimethyl alcohol .

Scientific Research Applications

2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinolizine derivatives.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the active quinolizine core, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

    Quinolizine-1,2,3-tricarboxylic acid: Similar structure but lacks the ester groups.

    Quinolizine-1,2,3-tricarboxylic acid trimethyl ester: A closely related compound with slight variations in the ester groups.

    6,7,8,9-Tetrahydro-2H-quinolizine-1,2,3,4-tetracarboxylic acid: Another quinolizine derivative with additional carboxylic acid groups.

Uniqueness

2H-Quinolizine-1,2,3-tricarboxylic acid trimethyl ester is unique due to its specific esterification pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61909-90-8

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

trimethyl 2H-quinolizine-1,2,3-tricarboxylate

InChI

InChI=1S/C15H15NO6/c1-20-13(17)9-8-16-7-5-4-6-10(16)12(15(19)22-3)11(9)14(18)21-2/h4-8,11H,1-3H3

InChI Key

KYMUWNNRQJYFNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=CN2C=CC=CC2=C1C(=O)OC)C(=O)OC

Origin of Product

United States

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